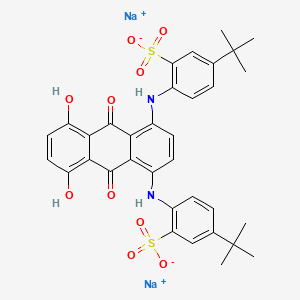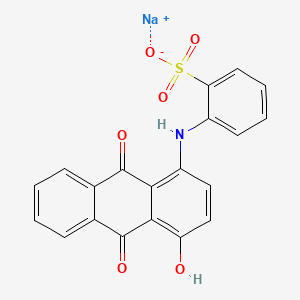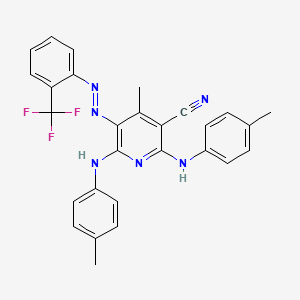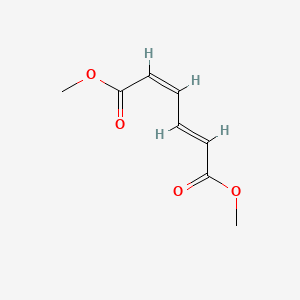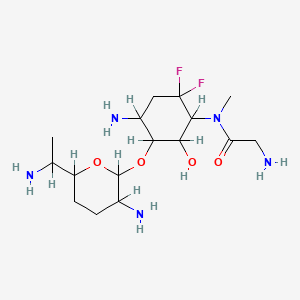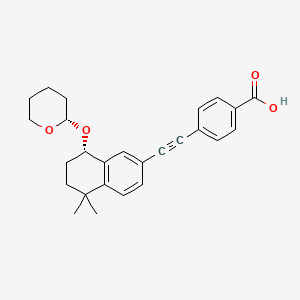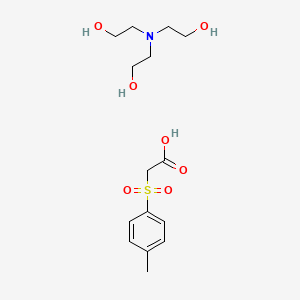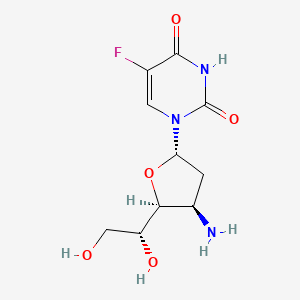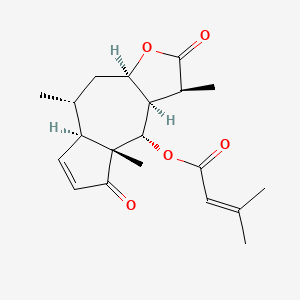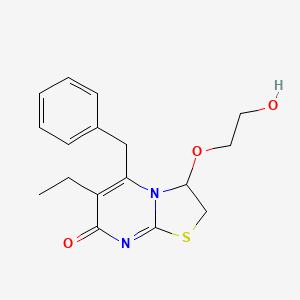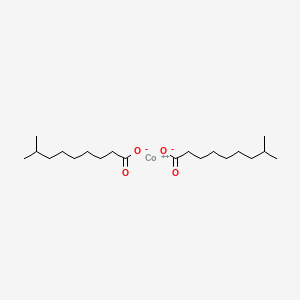
Cobalt(II) isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) isodecanoate is a coordination compound with the molecular formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically involves dissolving cobalt(II) acetate in a suitable solvent, such as ethanol, and then adding isodecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Used in the production of coatings, adhesives, and as a drying agent in paints and inks.
Mecanismo De Acción
The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt used in similar applications.
Cobalt(II) chloride: Commonly used in laboratory and industrial applications.
Cobalt(II) nitrate: Used in the preparation of other cobalt compounds and as a catalyst.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand, isodecanoic acid, which imparts distinct solubility and reactivity properties compared to other cobalt(II) salts. This makes it particularly useful in applications where specific solubility and reactivity are required .
Propiedades
Número CAS |
84195-99-3 |
|---|---|
Fórmula molecular |
C20H38CoO4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
